molecular formula C11H16N2OS B1293091 4-Amino-2-(butylthio)benzamide CAS No. 920483-92-7

4-Amino-2-(butylthio)benzamide

Cat. No.: B1293091
CAS No.: 920483-92-7
M. Wt: 224.32 g/mol
InChI Key: ZRWKJGNZCZVPKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-(butylthio)benzamide is an organic compound with the molecular formula C11H16N2OS and a molecular weight of 224.32 g/mol . This compound is characterized by the presence of an amino group at the fourth position, a butylthio group at the second position, and a benzamide core structure. It is primarily used in biochemical research, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(butylthio)benzamide typically involves the following steps:

    Nitration and Reduction: The starting material, 2-nitrobenzoic acid, undergoes nitration to form 2-nitrobenzamide. This intermediate is then reduced to 2-aminobenzamide.

    Thioether Formation: The 2-aminobenzamide is reacted with butylthiol in the presence of a suitable catalyst to introduce the butylthio group at the second position.

    Amination: Finally, the compound undergoes amination to introduce the amino group at the fourth position, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(butylthio)benzamide undergoes various chemical reactions, including:

    Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in intermediates can be reduced to an amino group.

    Substitution: The amino and butylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Amino-2-(butylthio)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-2-(butylthio)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-(methylthio)benzamide
  • 4-Amino-2-(ethylthio)benzamide
  • 4-Amino-2-(propylthio)benzamide

Uniqueness

4-Amino-2-(butylthio)benzamide is unique due to the presence of the butylthio group, which imparts distinct chemical and biological properties compared to its analogs with shorter alkyl chains. The butylthio group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific research applications .

Properties

IUPAC Name

4-amino-2-butylsulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c1-2-3-6-15-10-7-8(12)4-5-9(10)11(13)14/h4-5,7H,2-3,6,12H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWKJGNZCZVPKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=C(C=CC(=C1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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